molecular formula C16H18N2O4 B2954103 Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate CAS No. 287729-03-7

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate

Cat. No.: B2954103
CAS No.: 287729-03-7
M. Wt: 302.33
InChI Key: GUOIXZLQUVKGAN-UHFFFAOYSA-N
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Description

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate (CAS: 287729-03-7) is a carbamate derivative featuring a 1,3-dioxoisoindoline core, an allyl group, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₁₈N₂O₄, with a molecular weight of 302.33 g/mol . The compound is commonly used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its stability and versatility in nucleophilic substitution or coupling reactions. Its Boc group enhances solubility in non-polar solvents and facilitates deprotection under mild acidic conditions, making it valuable in multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-5-10-17(15(21)22-16(2,3)4)18-13(19)11-8-6-7-9-12(11)14(18)20/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIXZLQUVKGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate typically involves the reaction of tert-butyl isocyanate with allyl(1,3-dioxoisoindolin-2-yl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl allyl

Biological Activity

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 287729-03-7

The compound features a tert-butyl group and an isoindoline moiety, which contribute to its unique reactivity and biological properties. The carbamate group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The carbamate group can inhibit enzymes by forming covalent bonds with active sites, affecting metabolic pathways.
  • Receptor Modulation : The isoindoline structure may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity at concentrations above 100 nM, suggesting potential for development as an anticancer agent .
    CompoundCell LineIC50 (nM)
    This compoundONS-76 (medulloblastoma)150 ± 20
    Tert-butyl analogsDaoy (medulloblastoma)200 ± 30
  • Mechanistic Studies :
    • Mechanistic studies showed that the compound inhibits WEE1 kinase, crucial for DNA repair in cancer cells. This inhibition leads to enhanced sensitivity to DNA-damaging agents .
  • Pharmacological Applications :
    • The compound has been investigated as a pharmacophore in drug design due to its structural features that allow for modifications aimed at improving efficacy and selectivity against specific targets .

Scientific Research Applications

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate (CAS 287729-03-7) is a chemical compound with the molecular formula C16H18N2O4C_{16}H_{18}N_{2}O_{4} and a molecular weight of 302.33 . It is also known by other names, such as 2-(Allyl-Boc-amino)isoindoline-1,3-dione and Carbamic acid, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-2-propen-1-yl-, 1,1-dimethylethyl ester .

Synthesis
this compound is synthesized as an intermediate in the creation of various compounds . For example, it is produced as part of a process where tert-butylcarbazate is protected through reaction with phthalic anhydride, and the carbamate nitrogen is functionalized with an alkyl group .

Applications
this compound is used in the following applications:

  • Synthesis of carbamates: It is utilized in the synthesis of carbamate compounds .
  • 医药研究: It is used as an intermediate in pharmaceutical research . For example, it can be used as a reactant to synthesize pyrazolopyrimidinone scaffolds, which are then used to create AZD1775 analogs .
  • Ligand design: It has been used in the design and synthesis of conformationally flexible scaffolds .
  • Antibacterial agents: It can be used in the synthesis of γ-lactam pyrazolidinone, which is effective against multidrug-resistant Gram-negative bacterial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate share the 1,3-dioxoisoindoline moiety but differ in substituents, linker groups, and stereochemical configurations. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Synthesis Yield Purity/Stereochemical Purity
This compound (Target) C₁₆H₁₈N₂O₄ 302.33 287729-03-7 Allyl group, Boc protection Not reported 95% (HPLC)
tert-Butyl (S)-(4-(1-acetamido-2-phenylethyl)pyrimidin-2-yl)carbamate (21) C₁₈H₂₄N₄O₃ 344.41 Not provided Pyrimidine ring, acetamido-phenylethyl substituent 54% 55% ee (enantiomeric excess)
Benzyl (1S,2R)-2-((S)-8-(2-((tert-Boc)amino)ethoxy)-1-(1,3-dioxoisoindolin-2-yl)methyl)tetrahydroisoquinoline-2-carbonyl)cyclohexane-1-carboxylate C₄₄H₅₀N₄O₈ 786.90 Not provided Tetrahydroisoquinoline, cyclohexane, benzyl ester 43% Not reported
tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate C₁₉H₂₇N₃O₄ 361.44 1395492-52-0 Propyl linker, isopropyl group Not reported Not reported
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate C₂₂H₂₃FN₂O₄ 398.43 1201923-48-9 Fluorophenyl substituent, chiral center Not reported 95% (HPLC)

Key Differences and Implications

Substituent Effects: The allyl group in the target compound offers reactivity in radical or transition metal-catalyzed coupling reactions, unlike the isopropyl (CAS 1395492-52-0) or fluorophenyl (CAS 1201923-48-9) groups, which may enhance lipophilicity or bioactivity .

Stereochemical Complexity :

  • Compound 21 and the fluorophenyl derivative (CAS 1201923-48-9) exhibit stereochemical diversity, with enantiomeric excess (ee) ranging from 55% to 81% . In contrast, the target compound lacks reported stereocenters, simplifying synthesis.

Synthesis Efficiency: Yields vary significantly: 43% for the tetrahydroisoquinoline derivative (complexity-driven) vs. 54–68% for simpler analogs . The target compound’s synthesis yield is unspecified but likely aligns with standard Mitsunobu or carbamate coupling protocols .

Physicochemical Properties: Molecular weight impacts solubility: Lower MW compounds (e.g., target: 302 g/mol) are more amenable to drug delivery than heavier analogs (e.g., 786 g/mol tetrahydroisoquinoline derivative) . The Boc group enhances stability but requires acidic deprotection, whereas benzyl esters (CAS 1047644-72-3) may need hydrogenolysis .

Research Findings

  • Synthetic Utility : The allyl group in the target compound enables orthogonal deprotection strategies compared to benzyl or tert-butyl derivatives, as shown in peptide and heterocycle syntheses .
  • Biological Relevance : Fluorophenyl-substituted analogs (e.g., CAS 1201923-48-9) are explored as protease inhibitors due to enhanced electron-withdrawing effects .

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